(5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a dichlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,6-dichlorobenzyl alcohol with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones or benzylidene derivatives.
Scientific Research Applications
(5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of (5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its action may include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl alcohol: A precursor in the synthesis of the compound.
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
(5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl ether moiety and thiazolidinone ring make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[[3-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2S2/c1-2-22-18(23)17(26-19(22)25)10-12-5-3-6-13(9-12)24-11-14-15(20)7-4-8-16(14)21/h3-10H,2,11H2,1H3/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGGOLDGOQMYPO-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)Cl)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)Cl)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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